Decahydro-alpha-methylnaphthalene-1-methanol

chemical identity verification regulatory registration procurement specification

Decahydro-alpha-methylnaphthalene-1-methanol (CAS 93963-34-9), also known as 1-(decahydro-1-naphthalenyl)ethanol or 1-naphthalenemethanol, decahydro-α-methyl-, is a fully saturated bicyclic secondary alcohol with the molecular formula C12H22O and a molecular weight of 182.30 g/mol. The compound features a decahydronaphthalene (decalin) core substituted at the 1-position with an α-methylmethanol (1-hydroxyethyl) group, producing a sterically congested chiral alcohol architecture.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
CAS No. 93963-34-9
Cat. No. B12652805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydro-alpha-methylnaphthalene-1-methanol
CAS93963-34-9
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCC(C1CCCC2C1CCCC2)O
InChIInChI=1S/C12H22O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h9-13H,2-8H2,1H3
InChIKeyRWNIDCZYUGZZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decahydro-alpha-methylnaphthalene-1-methanol: A Saturated Bicyclic Secondary Alcohol for Specialty Synthesis and Formulation Procurement


Decahydro-alpha-methylnaphthalene-1-methanol (CAS 93963-34-9), also known as 1-(decahydro-1-naphthalenyl)ethanol or 1-naphthalenemethanol, decahydro-α-methyl-, is a fully saturated bicyclic secondary alcohol with the molecular formula C12H22O and a molecular weight of 182.30 g/mol . The compound features a decahydronaphthalene (decalin) core substituted at the 1-position with an α-methylmethanol (1-hydroxyethyl) group, producing a sterically congested chiral alcohol architecture . This structural motif—combining a conformationally rigid decalin scaffold with a secondary alcohol function—places the compound within the class of decalin-derived alcohols that serve as specialty intermediates, chiral building blocks, and fragrance formulation ingredients [1].

Why Generic Substitution Fails: Limited Comparative Evidence Necessitates Explicit Verification Before Replacing Decahydro-alpha-methylnaphthalene-1-methanol


A comprehensive search of the primary research literature, patent databases, and authoritative chemical registries reveals a critical knowledge gap: no published, peer-reviewed study has conducted a direct head-to-head comparison between decahydro-alpha-methylnaphthalene-1-methanol (CAS 93963-34-9) and any structurally defined analog across any performance dimension, whether olfactory, physicochemical, synthetic-utility, or application-specific [1]. The compound is catalogued in chemical supplier databases and registries (EC Number 300-776-3), but the publicly available evidence base consists almost exclusively of identity and basic property data, not performance comparisons [2]. Consequently, any assumption that a closely related decalin alcohol—such as decahydro-2-naphthol, geosmin, or 1-methyldecahydronaphthalene—can be substituted for this compound without experimental validation is unsupported by the current literature. Procurement decisions must therefore be guided by application-specific, internally generated comparative data rather than published evidence [3].

Quantitative Evidence Guide for Decahydro-alpha-methylnaphthalene-1-methanol: Available Identity, Physicochemical, and Class-Level Differentiators


Molecular Identity and Registry Status as a Procurement Gatekeeping Differentiator

Decahydro-alpha-methylnaphthalene-1-methanol (CAS 93963-34-9) possesses a unique molecular identifier (InChI Key, canonical SMILES) and an assigned EC Number (300-776-3) that distinguishes it from all other decalin alcohols in regulated procurement workflows [1]. By contrast, the positional isomer decahydro-alpha-methylnaphthalene-2-methanol (with the hydroxymethyl group at the 2-position instead of the 1-position of the decalin ring) carries a different CAS registry number and therefore constitutes a chemically distinct substance requiring separate regulatory documentation . This distinction is operationally meaningful: procurement officers and chemical inventory managers cannot legally substitute one CAS-registered substance for another without explicit regulatory approval, making the unique CAS/EC identity a verifiable, non-substitutable property .

chemical identity verification regulatory registration procurement specification

Physicochemical Property Differentiation: Boiling Point, Flash Point, and cLogP as Selection Filters for Process Chemistry

Decahydro-alpha-methylnaphthalene-1-methanol exhibits a reported boiling point of 279.7 °C at 760 mmHg and a flash point of approximately 130.4 °C [1]. These values position the compound in a distinct volatility and safety envelope compared to the parent hydrocarbon decahydronaphthalene (decalin, CAS 91-17-8), which boils at approximately 187–196 °C and has a flash point of roughly 57 °C [2]. The ~83–93 °C higher boiling point and ~73 °C higher flash point of the alcohol derivative reflect the contribution of the 1-hydroxyethyl substituent, which increases intermolecular hydrogen bonding and reduces vapor pressure. Additionally, the compound's predicted partition coefficient (cLogP ~3.7) is substantially lower than that of the fully hydrocarbon decalin framework (cLogP ~4.5–5.0), indicating reduced lipophilicity that may affect solvent extraction and phase-transfer behavior [3].

physicochemical property comparison boiling point flash point process safety solvent selection

Regulatory and Safety Classification as a Deterministic Procurement Gate

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS, Sixth revised edition), decahydro-alpha-methylnaphthalene-1-methanol carries a defined hazard classification entry under EINECS 300-776-3 . While the complete GHS hazard statement profile for this specific compound is not publicly detailed in the available databases, the very existence of a registered EINECS listing differentiates it from unregistered or research-grade-only decalin alcohol analogs that lack regulatory documentation. In industrial procurement, the presence or absence of a complete regulatory dossier (including GHS classification, Safety Data Sheet, and transport classification) directly determines whether a compound can be sourced for production-scale use or is restricted to laboratory research quantities [1].

GHS classification regulatory compliance procurement risk assessment

Optimal Application Scenarios for Decahydro-alpha-methylnaphthalene-1-methanol Derived from Available Evidence


Specialty Fragrance and Flavor Formulation Requiring a High-Boiling Decalin-Alcohol Base Note

The compound's boiling point of 279.7 °C places it in the range of tenacious base-note fragrance ingredients that provide extended longevity in fine fragrance and functional perfume applications [1]. Its secondary alcohol functionality enables esterification to generate prodrug-like fragrance precursors (e.g., acetate or propionate esters) with tunable volatility profiles. Formulators evaluating this compound alongside lower-boiling decalin derivatives such as decahydronaphthalene (bp ~187 °C) should anticipate substantially reduced evaporation rates and altered odor-release kinetics, requiring empirical sensory evaluation rather than literature-based prediction [2].

Chiral Intermediate for Asymmetric Synthesis Leveraging the Decalin Scaffold

The secondary alcohol center adjacent to the conformationally rigid decalin ring generates a stereogenic carbon, making the compound a candidate chiral building block or chiral auxiliary for asymmetric synthesis [1]. The steric environment conferred by the fully saturated bicyclic framework may offer diastereoselectivity advantages over monocyclic or acyclic chiral alcohols in specific transformations, though this hypothesis requires experimental validation given the absence of published comparative studies [2].

High-Temperature Reaction Solvent or Co-Solvent with Reduced Fire Hazard

With a flash point of 130.4 °C—more than 70 °C higher than that of decahydronaphthalene (~57 °C)—this compound presents a lower flammability risk profile for reactions conducted at elevated temperatures [1]. Process chemists seeking a high-boiling, moderately polar solvent with a decalin-like solvation environment but enhanced thermal safety margins should consider this alcohol as a candidate, subject to experimental solubility and compatibility testing against the specific reaction matrix [2].

GC-MS Reference Standard for Decalin-Derivative Identification

The compound's well-defined molecular identity (CAS 93963-34-9, MW 182.30, molecular formula C12H22O) and its entry in spectral databases make it suitable as a retention-index marker or reference standard for gas chromatography–mass spectrometry (GC-MS) analysis of complex mixtures containing decalin-derived alcohols [1]. Its distinct molecular ion and fragmentation pattern, coupled with its specific Kovats retention index, can serve as a diagnostic tool for identifying related unknown peaks in environmental, fragrance, or petroleum-derived samples [2].

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